3-(2-(2-methoxyphenoxy)ethyl)benzo[d]oxazol-2(3H)-one
Description
Properties
IUPAC Name |
3-[2-(2-methoxyphenoxy)ethyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-19-14-8-4-5-9-15(14)20-11-10-17-12-6-2-3-7-13(12)21-16(17)18/h2-9H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQJCDAVPOONIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCN2C3=CC=CC=C3OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Alkylation-Cyclization
This method involves:
Post-Cyclization Functionalization
Here, the benzoxazolone core is synthesized first, followed by N-alkylation with a 2-(2-methoxyphenoxy)ethyl moiety. This approach benefits from readily available benzoxazolone precursors and well-established alkylation conditions.
Stepwise Synthesis and Optimization
Synthesis of Benzo[d]oxazol-2(3H)-one Core
The benzoxazolone core is typically prepared via cyclization of o-aminophenol with carbonyl sources. For example:
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Phosgene or triphosgene in dichloromethane at 0–25°C yields the core in >85% purity.
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Urea-mediated cyclization under reflux conditions provides an eco-friendly alternative, albeit with longer reaction times.
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Dissolve o-aminophenol (10 mmol) in anhydrous dichloromethane.
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Add triphosgene (3.3 mmol) dropwise at 0°C.
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Stir at room temperature for 6 h.
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Quench with ice water, extract with DCM, and purify via recrystallization (ethanol/water).
Yield : 89%; Purity : >95% (HPLC).
Alkylation of Benzoxazolone
The N-alkylation step employs a Williamson ether synthesis-like mechanism:
Reagents :
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Alkylating agent : 1-bromo-2-(2-methoxyphenoxy)ethane (prepared via reaction of 2-methoxyphenol with 1,2-dibromoethane in acetone/K₂CO₃).
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Base : Anhydrous K₂CO₃ or NaH in DMF.
Procedure :
Microwave-Assisted Optimization
Microwave irradiation (500 W, 100°C) reduces reaction time to 30 min with comparable yields.
Alternative Methodologies
One-Pot Tandem Synthesis
A streamlined approach condenses core formation and alkylation:
Reductive Amination Pathways
For analogs with enhanced solubility:
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Condense 2-(2-methoxyphenoxy)acetaldehyde with o-aminophenol.
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Reduce the imine intermediate (NaBH₄/MeOH) and cyclize using chloroacetyl chloride.
Yield : 65%; Applicability : Useful for deuterated or fluorinated derivatives.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
Challenges and Troubleshooting
Competing Side Reactions
Chemical Reactions Analysis
Types of Reactions
3-(2-(2-methoxyphenoxy)ethyl)benzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .
Scientific Research Applications
3-(2-(2-methoxyphenoxy)ethyl)benzo[d]oxazol-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Industry: It is used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-(2-methoxyphenoxy)ethyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of prostaglandin H2 synthase, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methoxyphenyl)benzo[d]oxazol-6-amine
- 2-(2,4-dichloroquinolin-8-yl)benzo[d]oxazole
- Pemafibrate
Uniqueness
3-(2-(2-methoxyphenoxy)ethyl)benzo[d]oxazol-2(3H)-one is unique due to its specific structure, which imparts distinct pharmacological properties. Compared to similar compounds, it may exhibit different binding affinities and biological activities, making it a valuable compound for research and development .
Biological Activity
3-(2-(2-methoxyphenoxy)ethyl)benzo[d]oxazol-2(3H)-one is a synthetic organic compound that belongs to the benzoxazole family, known for its diverse biological activities. This compound has garnered attention for its potential pharmacological properties, including anti-inflammatory, neuroprotective, and anticancer effects. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and therapeutic interventions.
- IUPAC Name : 3-[2-(2-methoxyphenoxy)ethyl]-1,3-benzoxazol-2-one
- Molecular Formula : C16H15NO4
- CAS Number : 838852-00-9
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to exert its effects by:
- Inhibition of Prostaglandin H2 Synthase : This leads to anti-inflammatory effects by reducing the synthesis of pro-inflammatory mediators.
- Modulation of Enzyme Activity : The compound may interact with various enzymes involved in metabolic pathways, influencing cellular responses.
Anti-inflammatory Activity
Research has indicated that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation. For instance, it has been observed to decrease interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels in activated macrophages.
Anticancer Activity
The compound has also demonstrated potential cytotoxic effects against various cancer cell lines. In studies involving human breast cancer (MCF-7) and colon cancer (HT-29) cell lines, it exhibited IC50 values indicating significant inhibition of cell proliferation. The mechanism appears to involve induction of apoptosis and cell cycle arrest .
Neuroprotective Effects
In models of neurodegenerative diseases, such as Alzheimer's disease, this compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis. It appears to enhance the expression of neuroprotective factors while reducing markers of neuronal damage.
Case Studies
-
Anti-inflammatory Study :
- Objective : To assess the anti-inflammatory potential in vitro.
- Method : Macrophages were treated with the compound followed by stimulation with lipopolysaccharide (LPS).
- Results : Significant reduction in IL-6 and TNF-α production was observed, confirming its anti-inflammatory activity.
- Cytotoxicity Assay :
Data Table
| Biological Activity | Cell Line/Model | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anti-inflammatory | Macrophages | N/A | Inhibition of IL-6 and TNF-α production |
| Anticancer | MCF-7 | 25 | Induction of apoptosis |
| Anticancer | HT-29 | 30 | Cell cycle arrest |
| Neuroprotective | Neuronal cells | N/A | Reduction of oxidative stress |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
